4-(5-methyl-1H-tetrazol-1-yl)aniline
Overview
Description
4-(5-methyl-1H-tetrazol-1-yl)aniline is an organic compound with the molecular formula C8H9N5 and a molecular weight of 175.19 g/mol . This compound is part of the tetrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)aniline typically involves the cycloaddition reaction of nitriles and azides. One common method is the reaction of 5-methyl-1H-tetrazole with aniline under specific conditions . The reaction is usually carried out in dipolar aprotic solvents with sodium azide as the azide source and an ammonium halide as an additive . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
4-(5-methyl-1H-tetrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Participates in substitution reactions, particularly with electrophiles, to form substituted derivatives.
Common reagents used in these reactions include acid chlorides, anhydrides, and strong acids . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(5-methyl-1H-tetrazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in molecular docking studies and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)aniline involves its interaction with molecular targets and pathways. It can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases . The compound also undergoes exothermic reactions with reducing agents, leading to the formation of new compounds . These reactions are crucial for its applications in various fields.
Comparison with Similar Compounds
4-(5-methyl-1H-tetrazol-1-yl)aniline is unique compared to other tetrazole derivatives due to its specific structure and reactivity. Similar compounds include:
5-methyl-1H-tetrazole: A precursor in the synthesis of this compound.
1H-tetrazole: A simpler tetrazole derivative with different reactivity and applications.
Substituted tetrazoles: Various derivatives with different substituents that alter their chemical properties and applications.
These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
4-(5-methyltetrazol-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSABTXLPRLZII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385173 | |
Record name | 4-(5-methyl-1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64170-55-4 | |
Record name | 4-(5-methyl-1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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